
Syringyl alcohol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syringyl alcohol diacetate is a phenyl acetate that is the diacetate ester derivative of syringyl alcohol. It is a dimethoxybenzene and a member of phenyl acetates. It derives from a syringyl alcohol.
Scientific Research Applications
Anti-inflammatory and Antinociceptive Effects
- Syringin, related to syringyl alcohol, exhibits anti-inflammatory and antinociceptive activities. Sinapyl alcohol, derived from syringin, shows significant inhibitory effects on inflammation and pain in animal models. This suggests potential therapeutic applications in treating inflammation and pain-related conditions (Choi et al., 2004).
Analytical Applications in Lignin Studies
- The Derivatization Followed by Reductive Cleavage (DFRC) method applied to lignin model compounds, including syringyl alcohol diacetate, provides insights into the structure and composition of lignin. This has implications for understanding and manipulating lignin for industrial processes (Kobayashi et al., 2005).
Lignin Manipulation for Biofuel Production
- Syringyl lignin production in conifers, through metabolic engineering, can facilitate easier biomass refining processes like biofuel production, offering environmental and economic benefits. This indicates the potential of modifying lignin composition to improve biofuel processing efficiency (Wagner et al., 2015).
Catalyst Design for Lignin Model Oxidation
- In the study of the oxidation of syringyl alcohol using Co(salen) catalysts, different axial ligands affect the yield, offering insights for catalyst design in lignin model compound processing. This research can guide the development of more efficient catalysts for industrial applications (Elder et al., 2013).
Involvement in Lignin Formation
- Syringyl lignin formation, particularly involving syringyl peroxidases, plays a crucial role in cell wall lignification. Disruption in these processes affects the proportion of syringyl units, highlighting the importance of syringyl compounds in plant physiology (Fernández-Pérez et al., 2015).
Oxidation Mechanisms Under Different Conditions
- The study of the oxidation of syringyl alcohol under various conditions reveals the reaction mechanisms and the role of molecular oxygen. This research aids in understanding the oxidation processes of lignin model compounds (Sugimoto et al., 2000).
Biosynthesis of Syringyl Lignin Derivatives
- Research on the biosynthesis of syringyl lignin derivatives in plants like Eucommia ulmoides enhances our understanding of lignin formation and its potential manipulation for industrial applications (Lourith et al., 2005).
Cytotoxic Effects on Human Cell Lines
- Studies on the cytotoxic effects of syringin and related compounds, such as 4-methoxycinnamyl alcohol, on human cell lines provide valuable information for potential therapeutic applications in cancer treatment (Lall et al., 2015).
Syringyl Lignin in Plant Evolution
- Investigation into the distribution of syringyl lignins across various plant species contributes to our understanding of plant evolution and the development of lignification processes (Espiñeira et al., 2011).
Metabolic Engineering for Bioactive Compound Production
- Enzymatic and metabolic engineering approaches have been used to enhance the production of syringin in Arabidopsis thaliana, demonstrating the potential for producing bioactive compounds in plants (Chu et al., 2014).
properties
Molecular Formula |
C13H16O6 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(4-acetyloxy-3,5-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C13H16O6/c1-8(14)18-7-10-5-11(16-3)13(19-9(2)15)12(6-10)17-4/h5-6H,7H2,1-4H3 |
InChI Key |
SLUHIPBDKNKIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C(=C1)OC)OC(=O)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



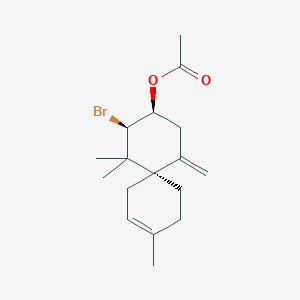
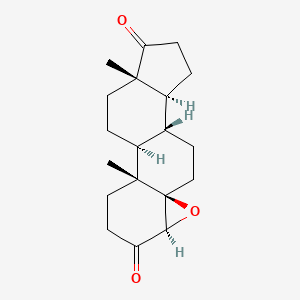
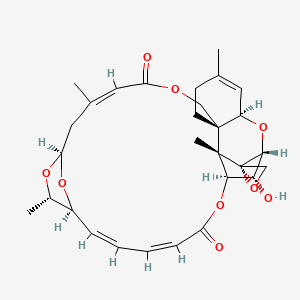
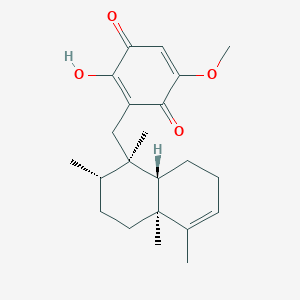
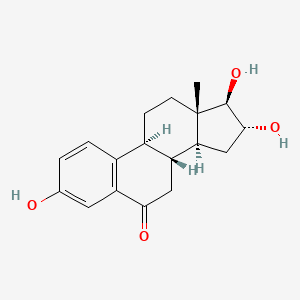



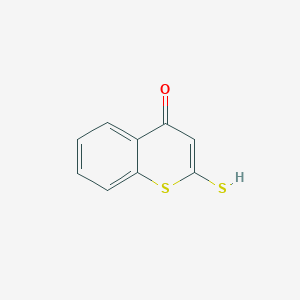
![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)
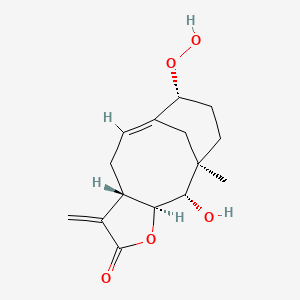
![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1254084.png)

![(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254088.png)